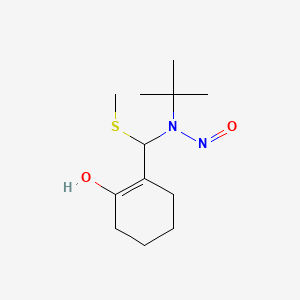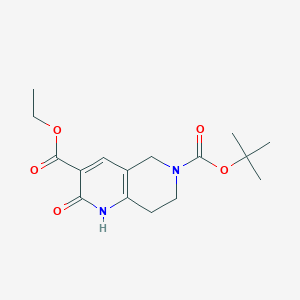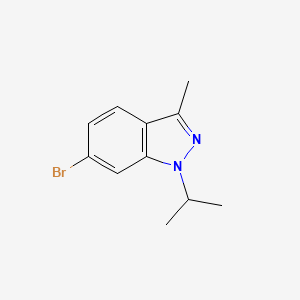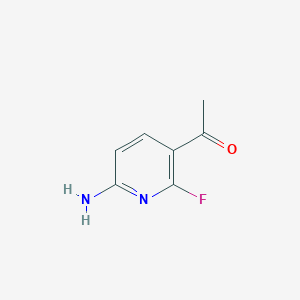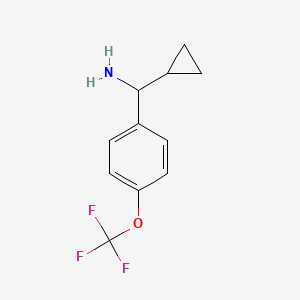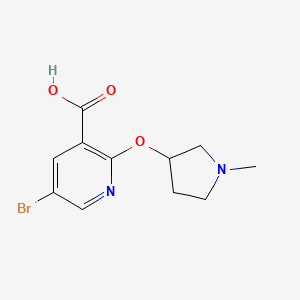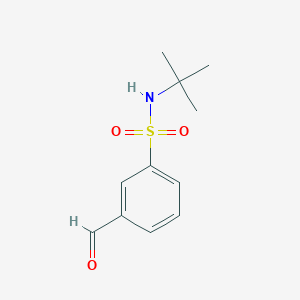
N-tert-Butyl-3-formylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(tert-butyl)-3-formylbenzenesulfonamide: is an organic compound that features a tert-butyl group, a formyl group, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(tert-butyl)-3-formylbenzenesulfonamide typically involves the reaction of 3-formylbenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production methods for n-(tert-butyl)-3-formylbenzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: n-(tert-butyl)-3-formylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-carboxybenzenesulfonamide.
Reduction: n-(tert-butyl)-3-hydroxymethylbenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: n-(tert-butyl)-3-formylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, n-(tert-butyl)-3-formylbenzenesulfonamide can be used as a probe to study enzyme-substrate interactions, particularly those involving sulfonamide-binding enzymes.
Industry: In the industrial sector, n-(tert-butyl)-3-formylbenzenesulfonamide can be used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of n-(tert-butyl)-3-formylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and binding properties.
Comparaison Avec Des Composés Similaires
- n-(tert-butyl)-4-formylbenzenesulfonamide
- n-(tert-butyl)-2-formylbenzenesulfonamide
- n-(tert-butyl)-3-methylbenzenesulfonamide
Comparison: n-(tert-butyl)-3-formylbenzenesulfonamide is unique due to the position of the formyl group on the benzene ring. This positional isomerism affects the compound’s reactivity and interaction with other molecules. Compared to its analogs, n-(tert-butyl)-3-formylbenzenesulfonamide may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C11H15NO3S |
|---|---|
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
N-tert-butyl-3-formylbenzenesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-11(2,3)12-16(14,15)10-6-4-5-9(7-10)8-13/h4-8,12H,1-3H3 |
Clé InChI |
UEOUIPKJHCCEFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


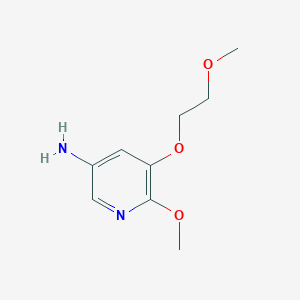
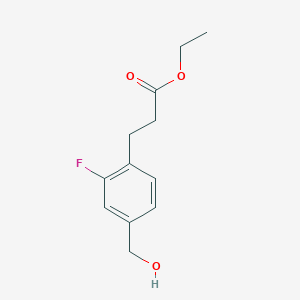
![1-[3-(3-Bromophenyl)phenyl]ethan-1-one](/img/structure/B13981449.png)
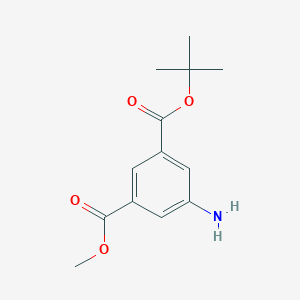
![3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13981454.png)
